7-ブロモヘプタン酸

概要

説明

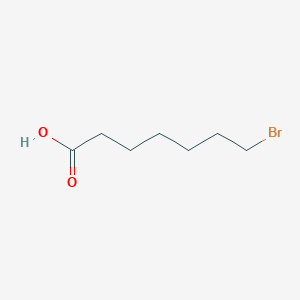

7-ブロモヘプタン酸は、分子式がC7H13BrO2の有機化合物です。これは、ヘプタン酸の誘導体であり、第7位に臭素原子が置換されています。 この化合物は、有機合成やさまざまな産業用途で有用であることが知られています .

2. 製法

合成経路と反応条件: 7-ブロモヘプタン酸は、ヘプタン酸の臭素化によって合成できます。 この反応は、一般的に触媒の存在下またはUV光下で臭素(Br2)を用いて、置換反応を促進する必要があります .

工業的製造方法: 工業的な環境では、7-ブロモヘプタン酸の製造は、ヘプタン酸と臭素を反応器に連続的に流すことで行われます。反応条件は、製品の収率と純度を高くするために最適化されています。 このプロセスには、最終生成物を精製するために蒸留や再結晶などの手順が含まれる場合があります .

反応の種類:

置換反応: 7-ブロモヘプタン酸は、臭素原子が水酸化物イオン、アミン、チオールなどの他の求核剤によって置換される求核置換反応を起こす可能性があります.

還元反応: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いてヘプタン酸に還元することができます.

酸化反応: それほど一般的ではありませんが、7-ブロモヘプタン酸は、対応するより高い酸化状態のカルボン酸を形成するために酸化することができます.

一般的な試薬と条件:

求核置換: 水溶液またはアルコール溶液中の水酸化ナトリウム(NaOH)や水酸化カリウム(KOH)などの試薬が一般的に使用されます.

主要な生成物:

還元: ヘプタン酸.

酸化: より高い酸化状態のカルボン酸.

科学的研究の応用

7-ブロモヘプタン酸は、その多様性から科学研究で広く使用されています。

作用機序

7-ブロモヘプタン酸の作用機序は、主にその用途によって異なります。

酵素阻害: Nampt阻害剤の場合、この化合物は酵素の活性を阻害し、細胞代謝に影響を与え、抗がん作用を示します.

HDAC阻害: この化合物は、ヒストン脱アセチル化酵素を阻害し、遺伝子発現の変化をもたらし、がん治療における潜在的な治療効果をもたらします.

類似の化合物:

ヘプタン酸: 臭素置換がない親化合物です。

7-クロロヘプタン酸: 臭素の代わりに塩素が置換された類似構造。

7-ヨードヘプタン酸: 臭素の代わりにヨウ素が置換された類似構造。

独自性: 7-ブロモヘプタン酸は、その特定の反応性と、置換反応によってさまざまな誘導体を形成できる点でユニークです。 臭素原子の存在により、クロロおよびヨードの対応物と比較してより反応性が高くなります。これは、特定の合成用途において有利となる可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: 7-Bromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of 7-Bromoheptanoic acid often involves the continuous flow of heptanoic acid and bromine through a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .

Types of Reactions:

Substitution Reactions: 7-Bromoheptanoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to heptanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Although less common, 7-Bromoheptanoic acid can be oxidized to form corresponding carboxylic acids with higher oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed:

Substitution: Formation of heptanoic acid derivatives depending on the nucleophile used.

Reduction: Heptanoic acid.

Oxidation: Higher oxidation state carboxylic acids.

類似化合物との比較

Heptanoic Acid: The parent compound without the bromine substitution.

7-Chloroheptanoic Acid: Similar structure with chlorine instead of bromine.

7-Iodoheptanoic Acid: Similar structure with iodine instead of bromine.

Uniqueness: 7-Bromoheptanoic acid is unique due to its specific reactivity and the ability to form various derivatives through substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro and iodo counterparts, which can be advantageous in certain synthetic applications .

特性

IUPAC Name |

7-bromoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPQXFFMVVPIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184584 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30515-28-7 | |

| Record name | 7-Bromoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30515-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030515287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

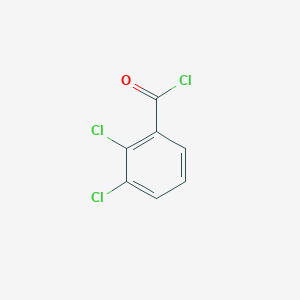

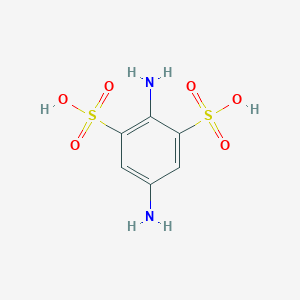

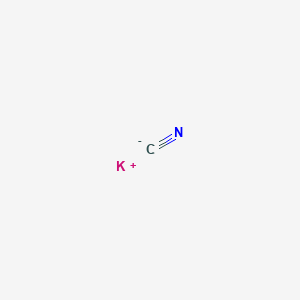

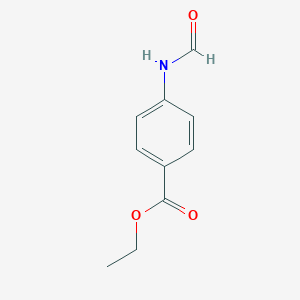

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

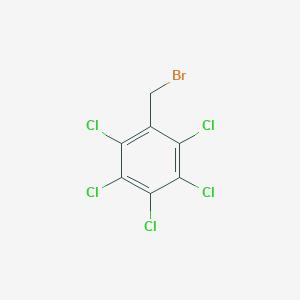

Feasible Synthetic Routes

Q1: Why is 7-Bromoheptanoic acid important in the synthesis of pentacycloanammoxic acid?

A1: 7-Bromoheptanoic acid serves as a crucial building block, providing the seven-carbon linear chain present in the final pentacycloanammoxic acid structure. Both research papers utilize it in their synthetic strategies. [, ] The presence of the bromine atom allows for further chemical modifications and couplings to construct the complex ring system of the target molecule.

Q2: Are there differences in how the two research papers utilize 7-Bromoheptanoic acid?

A2: Yes, while both papers use 7-Bromoheptanoic acid, they differ in their overall synthetic approaches. The first paper describes the synthesis of the racemic mixture (+/-)-pentacycloanammoxic acid, meaning it contains both enantiomers. [] The second paper focuses on an enantioselective synthesis, targeting the production of a single, specific enantiomer of pentacycloanammoxic acid. [] This difference in enantioselectivity requires different starting materials and reaction conditions, even though both utilize 7-Bromoheptanoic acid.

Q3: What future research directions involving 7-Bromoheptanoic acid and pentacycloanammoxic acid are implied by the research?

A3: The second paper, which achieves enantioselective synthesis, highlights that the availability of both pentacycloanammoxic acid enantiomers in sufficient quantities could facilitate further research into the molecule's biosynthesis. [] This suggests that derivatives of 7-Bromoheptanoic acid, particularly those incorporating chiral centers, could be valuable in producing analogs of pentacycloanammoxic acid for studying its biological activity and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。